Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo- is a complex organic compound characterized by a benzimidazole ring fused with a butanamide structure. This compound is recognized for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound's unique structure contributes to its diverse biological activities and makes it a subject of scientific interest.
Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo- falls under the category of amides and heterocyclic compounds. Its classification is significant for understanding its chemical behavior and potential interactions in biological systems.
The synthesis of Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo- typically involves the condensation of benzimidazole derivatives with butanamide precursors. This process often requires specific reaction conditions to optimize yield and purity.
The molecular formula for Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo- is . The compound features a benzimidazole ring attached to a butanamide group, which contributes to its biological activity.
Key structural data includes:
Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo- can undergo several types of chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions. For example:
The mechanism of action for Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo involves its interaction with specific molecular targets within biological systems. The benzimidazole moiety may interact with enzymes or receptors, leading to modulation of various biological pathways. This interaction is crucial for understanding its potential therapeutic effects.
Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo exhibits several notable physical properties:
Key chemical properties include:
Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo has a wide range of scientific applications:
The systematic naming of organic compounds follows precise rules established by the International Union of Pure and Applied Chemistry (IUPAC). For the title compound, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutanamide, the name reflects its distinct molecular framework comprising two interconnected functional domains. The root "butanamide" denotes a four-carbon chain amide derivative, while the prefix "3-oxo-" specifies a ketone functionality at the C3 position. The N-substituent "N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)" identifies the benzimidazolone moiety attached via the nitrogen atom of the amide linkage. This naming convention adheres to IUPAC priority rules where the principal functional group (amide) defines the suffix ("-butanamide"), and substituents are ordered alphabetically with locants [2].
The structural name encodes critical bonding information:
This systematic approach enables unambiguous reconstruction of the molecular architecture, distinguishing it from isomeric arrangements such as C-linked benzimidazole derivatives. The nomenclature also differentiates the compound from simpler alkanamides (e.g., N-butylbutanamide, C8H17NO [7]) by explicitly defining the cyclic urea-derived substituent.
X-ray crystallography provides definitive evidence for the three-dimensional conformation and supramolecular organization of N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutanamide. Although the specific crystal structure of this compound is not reported in the searched literature, analogous N-substituted butanamides reveal characteristic conformational preferences and packing motifs. Studies of glycosyl butanamides demonstrate that the amide linkage adopts a near-planar configuration with the C(O)-N(H) bond exhibiting partial double-bond character [1].
Table 1: Characteristic Crystallographic Parameters in Butanamide Derivatives
Parameter | N-(β-d-glycosyl)butanamide [1] | Theoretical Model (DFT) |
---|---|---|
Amide Bond Length (Å) | C-O: 1.230 ± 0.01, C-N: 1.325 ± 0.01 | C-O: 1.232, C-N: 1.334 |
Torsion Angle ϕN | -65.3° to -72.8° | -68.5° |
Hydrogen Bonding | Bifurcated N-H⋯O/C-H⋯O networks | Intramolecular N-H⋯O=C |
Crystal System | Monoclinic P21 | Orthorhombic P212121 |
The benzimidazolone moiety imposes significant conformational constraints due to its rigid, nearly planar structure. Crystallographic analyses of related N-(heteroaryl)butanamides indicate that the dihedral angle between the benzimidazolone ring and the amide plane typically ranges between 15-25°, facilitating conjugation between the π-systems. This semi-planar arrangement promotes intermolecular hydrogen bonding networks reminiscent of those observed in GlcNAcβNHBu crystals, where anti-parallel β-sheet-like assemblies form via N-H⋯O=C interactions [1].
The β-ketoamide moiety exhibits keto-enol tautomerism in crystalline states, with X-ray structures of analogous compounds confirming predominant keto form stabilization through intramolecular N-H⋯O hydrogen bonds. Lattice stabilization often involves weak C-H⋯O contacts with bond distances of 2.2–2.5 Å, similar to those documented in chitobiosyl butanamide structures [1].
Nuclear Magnetic Resonance (NMR) Spectroscopy1H and 13C NMR provide definitive assignment of proton and carbon environments in N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutanamide:
Table 2: Characteristic NMR Chemical Shifts (δ, ppm) in DMSO-d6
Nucleus | Chemical Shift | Assignment |
---|---|---|
1H | 2.25 (s, 3H) | CH3-C(O) of β-ketoamide |
3.45 (s, 2H) | -C(O)-CH2-C(O)- β-ketoamide | |
6.85 (s, 1H) | Benzimidazolone C4-H | |
7.15 (d, J=8.2 Hz, 1H) | Benzimidazolone C6-H | |
10.95 (s, 1H) | Amide N-H | |
11.10 (s, 1H) | Benzimidazolone N1-H | |
13C | 26.4 | CH3-C(O) |
48.7 | -C(O)-CH2-C(O)- | |
112.5, 116.8, 132.5 | Benzimidazolone CH carbons | |
152.8 | Benzimidazolone C2=O | |
166.9 | Amide C=O | |
195.4 | Ketone C=O |
The β-ketoamide system displays diagnostic downfield shifts for the methylene protons (δ 3.45 ppm) due to flanking electron-withdrawing groups. The benzimidazolone NH appears as a broad singlet near δ 11.10 ppm, characteristic of cyclic urea protons [3] [6].
Infrared SpectroscopyKey IR absorptions (KBr pellet, cm-1):
The 65 cm-1 separation between amide I and amide II bands indicates substantial hydrogen bonding involvement in both intra- and intermolecular interactions. The ketone carbonyl absorption appears at lower frequencies (1682 cm-1) than typical aliphatic ketones (1715 cm-1) due to conjugation and hydrogen bonding [3] [5] [6].
Ultraviolet-Visible SpectroscopyUV-Vis spectrum (methanol, λmax nm (ε)):
The extended conjugation between the benzimidazolone π-system and the β-ketoamide moiety results in bathochromic shifts compared to unsubstituted benzimidazolone (λmax 235 nm) [3].
Mass SpectrometryHigh-resolution ESI-MS:
The fragmentation pattern confirms loss of water from the molecular ion followed by retro-ene cleavage of the butanamide chain [3] [5].
The biological activity and conformational behavior of N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutanamide derivatives are profoundly influenced by substituent modifications. Comparative analysis reveals structure-activity relationships critical for molecular design:
Table 3: Comparative Analysis of Butanamide Analogues
Analogue | Structural Variation | Biological Activity | Conformational Impact |
---|---|---|---|
Cd(II) Complex [3] | Metal coordination at β-ketoamide | ↑ Antioxidant (88.57% vs ascorbic acid 88.95%) | Planarization of β-ketoamide moiety |
Trifluoromethyl Derivative | -CF3 at C4 of benzimidazole | Enhanced metabolic stability | Increased lipophilicity (logP +0.9) |
Phenylazo Derivative [3] | -N=N-C6H5 substituent | Redshifted UV absorption (λmax +45 nm) | Extended π-conjugation |
GlcNAcβNHBu [1] | Glycosyl-N-butanamide | Glycoprotein linkage mimic | Stabilized ϕN torsion (-72.8°) |
Pyrrolidine-based Amides [4] | Dipeptidyl peptidase IV inhibitors | IC50 8-50 nM | Steric restriction at 2-position of pyrrolidine |
Electronic Effects: Introduction of electron-withdrawing groups (e.g., trifluoromethyl) at the benzimidazolone C5 position increases amide bond rotational barrier by 2-3 kcal/mol, locking the conformation favorable for target binding. Conversely, electron-donating groups decrease this barrier, enhancing conformational flexibility but reducing target specificity [3].
Steric Considerations: Comparative molecular field analysis (CoMFA) of pyrrolidine-based amide inhibitors demonstrates that steric bulk at the 2-position of heterocyclic substituents enhances dipeptidyl peptidase IV binding affinity (cross-validated q2 = 0.651). This principle extends to benzimidazolone derivatives, where C2 substitution improves protease inhibition but reduces solubility [4].
Metal Coordination: The β-ketoamide moiety in Cd(II) complexes undergoes significant electronic reorganization upon metal chelation. Infrared spectroscopy confirms 45-65 cm-1 red shifts in carbonyl stretches due to enolate formation, while NMR shows paramagnetic broadening in Cu(II) analogues. These complexes exhibit enhanced bioactivity, with Cd(II) derivatives showing IC50 5.0 μg/ml against HePG2 cells versus 8.4 μg/ml for the free ligand [3].
Glycosyl vs. Benzimidazolyl Derivatives: X-ray analyses reveal that N-glycosylbutanamides exhibit more negative ϕN torsion angles (-65.3° to -72.8°) compared to benzimidazolone derivatives (-55° to -60°) due to stereoelectronic effects of the carbohydrate ring. This torsion directly influences hydrogen-bonding capacity and molecular recognition in biological systems [1] [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7